molecular formula C24H16F6N4O2 B4304257 3-(TRIFLUOROMETHYL)BENZYL 4-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE

3-(TRIFLUOROMETHYL)BENZYL 4-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE

Cat. No.: B4304257
M. Wt: 506.4 g/mol
InChI Key: MTXRSZYRHMTAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)benzyl 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoate: is a complex organic compound characterized by the presence of trifluoromethyl groups and a tetrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl groups contribute to the compound’s unique chemical properties, such as increased lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(TRIFLUOROMETHYL)BENZYL 4-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The use of continuous flow reactors can also improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding benzyl alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro groups (if present) to amines.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethylbenzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic positions can yield benzyl alcohols or carboxylic acids, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. The trifluoromethyl groups can improve the pharmacokinetic properties of drugs, such as increasing their metabolic stability and bioavailability.

Industry

In the industrial sector, the compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(TRIFLUOROMETHYL)BENZYL 4-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to proteins and enzymes, potentially leading to inhibition or activation of biological pathways. The tetrazole ring can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(TRIFLUOROMETHYL)BENZYL 4-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE lies in its combination of trifluoromethyl groups and a tetrazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl 4-[2-[[3-(trifluoromethyl)phenyl]methyl]tetrazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F6N4O2/c25-23(26,27)19-5-1-3-15(11-19)13-34-32-21(31-33-34)17-7-9-18(10-8-17)22(35)36-14-16-4-2-6-20(12-16)24(28,29)30/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXRSZYRHMTAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(TRIFLUOROMETHYL)BENZYL 4-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE
Reactant of Route 2
Reactant of Route 2
3-(TRIFLUOROMETHYL)BENZYL 4-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE
Reactant of Route 3
Reactant of Route 3
3-(TRIFLUOROMETHYL)BENZYL 4-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE
Reactant of Route 4
Reactant of Route 4
3-(TRIFLUOROMETHYL)BENZYL 4-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE
Reactant of Route 5
Reactant of Route 5
3-(TRIFLUOROMETHYL)BENZYL 4-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE
Reactant of Route 6
Reactant of Route 6
3-(TRIFLUOROMETHYL)BENZYL 4-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE

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